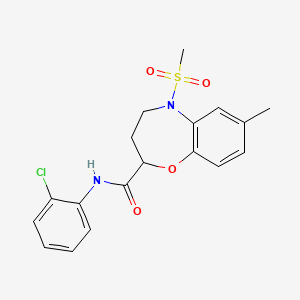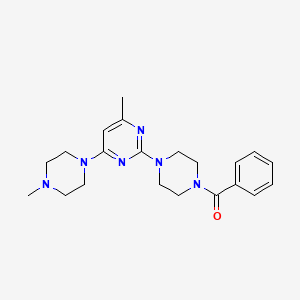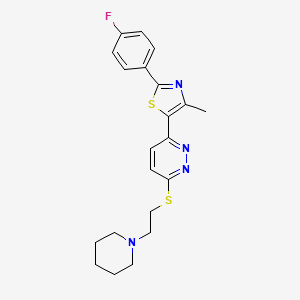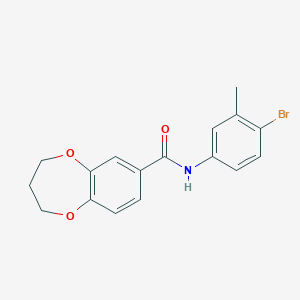![molecular formula C23H25N3O4S B11246274 1-(3,4-dimethylphenyl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11246274.png)
1-(3,4-dimethylphenyl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex organic molecule with a lengthy name. Let’s break it down:
- The core structure consists of an ethanone group (a carbonyl group attached to an ethyl group).
- The substituents include:
- A 3,4-dimethylphenyl group (also known as a mesityl group).
- A 1,5-benzodioxepin-7-yl group with an 8-methoxy substitution.
- A 4-methyl-4H-1,2,4-triazol-3-yl group.
- A sulfanyl (thiol) group.
- The compound’s complex structure suggests potential interesting properties and applications.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. considering its complexity, it likely involves multiple steps.
- Industrial production methods may involve custom synthesis or modification of related compounds.
Analyse Chemischer Reaktionen
Reactivity: Given the various functional groups, this compound could undergo several types of reactions
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.
Major Products: These would vary based on the reaction type.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its pharmacological properties (e.g., as a potential drug candidate).
Industry: Assessing its use in materials science or catalysis.
Wirkmechanismus
- Unfortunately, specific information about its mechanism of action is not readily available. Further research would be needed to elucidate this.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: The compound stands out due to its intricate combination of functional groups.
Remember that further research and experimental work would be necessary to fully understand and explore the properties and applications of this compound
Eigenschaften
Molekularformel |
C23H25N3O4S |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)-2-[[5-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C23H25N3O4S/c1-14-6-7-16(10-15(14)2)18(27)13-31-23-25-24-22(26(23)3)17-11-20-21(12-19(17)28-4)30-9-5-8-29-20/h6-7,10-12H,5,8-9,13H2,1-4H3 |
InChI-Schlüssel |
QJOARGOFQWQJQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NN=C(N2C)C3=CC4=C(C=C3OC)OCCCO4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(3-Nitrophenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11246191.png)
![6-ethyl-N-(3-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246194.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,4-difluorophenyl)propanamide](/img/structure/B11246201.png)
![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246205.png)
![2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11246206.png)

![1,1'-[6-(4-fluorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246212.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11246220.png)


![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11246232.png)


![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11246243.png)
